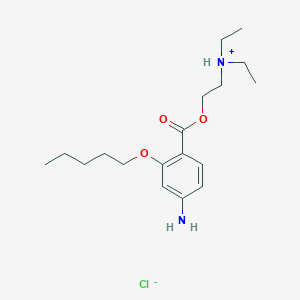
Triphenyltridecylphosphonium Bromide
Overview
Description
Triphenyltridecylphosphonium Bromide, also known as this compound, is a useful research compound. Its molecular formula is C31H42BrP and its molecular weight is 525.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medical Applications :
- Tributylhexadecylphosphonium bromide, a related compound, has been suggested as potentially suitable for designing drugs with antibacterial and antifungal actions, especially for patients with high Na+-Li+-counter-transport speed (Orlova et al., 2014).
- Triphenyltetradecylphosphonium bromide has been shown to increase erythrocyte membrane permeability to Na+ in subjects with high initial permeability, offering insights into cellular membrane dynamics (Orlova et al., 2012).
Chemical Synthesis and Reactions :
- It serves as an intermediate in the synthesis of -double bond adducts, showcasing its utility in organic synthesis (Khachatrian et al., 2002).
- A study demonstrated the preparation of insoluble polymer-bound triphenylphosphonium perbromide for efficient bromination of organic compounds (Hassanein et al., 1989).
- Solvent-free mechanochemical synthesis of phosphonium salts, including triphenylphosphine with solid organic bromides, has been explored, highlighting a more environmentally friendly approach to chemical synthesis (Balema et al., 2002).
Industrial Applications :
- Triphenyltridecylphosphonium Bromide has shown efficacy in inhibiting corrosion of mild steel in acidic solutions, offering potential applications in material protection and engineering (Bhrara & Singh, 2006).
- It has also been effective in removing technetium from radioactive waste streams, suggesting its use in waste management and environmental protection (Aldridge et al., 2007).
Biotechnology and Nanotechnology :
- This compound functionalized materials have shown long-acting antibacterial activity against common bacteria like E. coli and S. aureus, indicating its potential in the development of antibacterial surfaces and materials (Xie et al., 2011).
- Its derivatives have been used for targeted delivery to mitochondria, showcasing applications in targeted drug delivery and imaging for diseases associated with mitochondrial dysfunction (Biswas et al., 2012).
Mechanism of Action
Target of Action
Triphenyltridecylphosphonium Bromide is a phosphonium-based ionic liquid (PIL) that has been used as a catalyst and extractant . Its primary target is sulfur compounds present in model oil (MO), where it acts as a reaction-induced self-separation catalyst .
Mode of Action
The compound interacts with its targets (sulfur compounds) in the presence of an oxidant, leading to the removal of sulfur from the model oil . The interaction energy between this compound and sulfur compounds has been examined using Density Functional Theory .
Result of Action
The primary result of this compound’s action is the removal of sulfur from model oil . The oxidation reactivity and selectivity of various sulfur substrates were observed to be in the following order: DBT > BT > TH > 3-MT . The compound was found to be effective in removing dibenzothiophene (DBT) from model oil, with the removal rate remaining constant across various initial sulfur contents .
Action Environment
The action of this compound is influenced by several environmental factors, including the oxidant to sulfur molar ratio (n(O/S)), mass ratio of model oil to ionic liquid (m(MO/IL)), sonication time, and temperature . These factors were observed to determine the optimal conditions for the ultrasound-assisted extractive/oxidative desulfurization (UEODS) catalyzed by the compound .
Biochemical Analysis
Biochemical Properties
It is known that phosphonium-based compounds can act as catalysts and extractants in certain chemical reactions
Cellular Effects
Phosphonium-based compounds have been used as catalysts and extractants in various chemical reactions , suggesting that they may influence cellular processes
Molecular Mechanism
As a phosphonium-based compound, it may interact with various biomolecules and potentially influence enzyme activity and gene expression
Properties
IUPAC Name |
triphenyl(tridecyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42P.BrH/c1-2-3-4-5-6-7-8-9-10-11-21-28-32(29-22-15-12-16-23-29,30-24-17-13-18-25-30)31-26-19-14-20-27-31;/h12-20,22-27H,2-11,21,28H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHPHHAYGJJBHW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





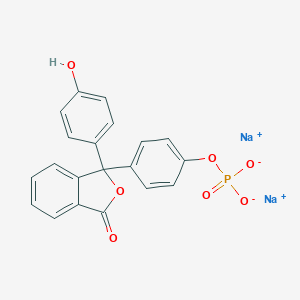


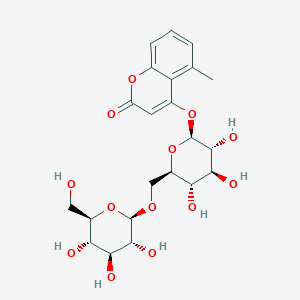
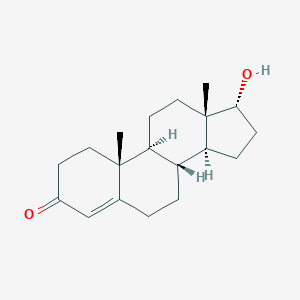
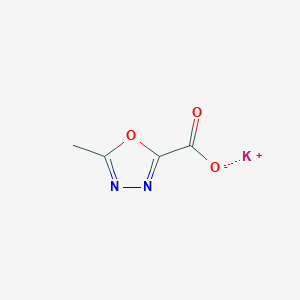

![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
